molecular formula C20H14BrN3O3 B5918852 N-[(E)-[(4-bromophenyl)-phenylmethylidene]amino]-3-nitrobenzamide

N-[(E)-[(4-bromophenyl)-phenylmethylidene]amino]-3-nitrobenzamide

Cat. No.: B5918852
M. Wt: 424.2 g/mol
InChI Key: RLAWHSCKSCRQLS-ZBJSNUHESA-N
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Description

N-[(E)-[(4-bromophenyl)-phenylmethylidene]amino]-3-nitrobenzamide is an organic compound with a complex structure that includes a bromophenyl group, a phenylmethylidene group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4-bromophenyl)-phenylmethylidene]amino]-3-nitrobenzamide typically involves a multi-step process. One common method includes the condensation reaction between 4-bromobenzaldehyde and 3-nitrobenzamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4-bromophenyl)-phenylmethylidene]amino]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-[(4-bromophenyl)-phenylmethylidene]amino]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-[(4-bromophenyl)-phenylmethylidene]amino]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-[(4-bromophenyl)-phenylmethylidene]amino]-3-nitrobenzamide is unique due to the presence of both the nitrobenzamide and bromophenyl groups, which contribute to its diverse chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of applications in different scientific fields .

Properties

IUPAC Name

N-[(E)-[(4-bromophenyl)-phenylmethylidene]amino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O3/c21-17-11-9-15(10-12-17)19(14-5-2-1-3-6-14)22-23-20(25)16-7-4-8-18(13-16)24(26)27/h1-13H,(H,23,25)/b22-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAWHSCKSCRQLS-ZBJSNUHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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